4-p-Tolylthiazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-p-Tolylthiazol-2-ol” is a chemical compound with the IUPAC name 4-(4-methylphenyl)-3H-1,3-thiazol-2-one . It is also known by other synonyms such as JR-6623 and 4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature. For instance, a series of thiazole-coumarin derivatives linked via hydrazine linkage were synthesized through Hantzsch cyclisation . Another synthesis method involves the reaction of 2-amino-4-tolyl thiazole with different aromatic aldehydes under microwave irradiations .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9NOS . The molecular weight is 191.25 . The structure of the compound was established by extensive spectroscopic studies .
Chemical Reactions Analysis
Thiazoles, which include “this compound”, have been found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Physical and Chemical Properties Analysis
The density of “this compound” is 1.254 g/cm3 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Cytotoxicity and Molecular Docking in Cancer Research
4-Substituted-2-p-tolylthiazole derivatives, including 4-p-Tolylthiazol-2-ol, have been synthesized and evaluated for cytotoxicity against T47D breast cancer cell lines. One study found that these compounds were also docked into the active sites of c-Src and erb tyrosine kinases, with one derivative showing significant potency in both cytotoxicity assays and as an inhibitor of erb tyrosine kinase (Aliabadi et al., 2013).
Corrosion Inhibition
Research on thiazole derivatives, including this compound, has explored their role in inhibiting corrosion of mild steel in sulphuric acid solutions. Molecular dynamics simulations and various experimental techniques were used to assess their effectiveness as corrosion inhibitors, with one derivative showing preferred adsorption on the steel surface among the tested thiazoles (Khaled & Amin, 2009).
Antibacterial Applications
New series of compounds containing this compound have been synthesized and tested for their antibacterial activities. These compounds were characterized by spectral and analytical data, demonstrating potential for antibacterial use (Landage et al., 2019).
Microwave-Assisted Synthesis
Microwave irradiation has been used as a method for the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a novel approach to producing compounds involving this compound (Saeed, 2009).
COX-2 Inhibitors
4,5-Diaryl-1H-pyrazole-3-ol derivatives, utilizing this compound, have been synthesized as potential COX-2 inhibitors. This research provides insights into the role of these compounds in inhibiting COX-1 and COX-2 enzymes, relevant in the context of anti-inflammatory and anticancer activities (Patel et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, to which 4-p-tolylthiazol-2-ol belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets due to their versatile nature . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound could have a broad impact on cellular function.
Action Environment
The solubility properties of thiazole derivatives could influence their action in different environments .
Safety and Hazards
While specific safety and hazard information for “4-p-Tolylthiazol-2-ol” was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Future prospects of thiazole-related compounds include generating a library of heterocyclic compounds of biological interest by making suitable variations in substituted groups that are attached with aromatic aldehydes and on the aromatic ring of thiazole . This could lead to the development of new drugs with improved therapeutic activity.
Properties
IUPAC Name |
4-(4-methylphenyl)-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCXWOMNWZZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-90-4 |
Source
|
Record name | 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.